molecular formula C6H15N B1588556 (S)-2-Aminohexane CAS No. 70492-67-0

(S)-2-Aminohexane

Cat. No.: B1588556
CAS No.: 70492-67-0
M. Wt: 101.19 g/mol
InChI Key: WGBBUURBHXLGFM-LURJTMIESA-N
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Description

(S)-2-Aminohexane, also known as (S)-2-Hexylamine, is an organic compound with the molecular formula C6H15N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Aminohexane can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile, (S)-2-Hexanenitrile, using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the nitrile being reduced to the primary amine.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of (S)-2-Hexanenitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as Raney nickel or palladium on carbon. The reaction is conducted in a solvent like ethanol or methanol to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary and tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and carbamates.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly employed.

    Substitution: Reagents like acyl chlorides or isocyanates are used in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Amides, carbamates, and other substituted derivatives.

Scientific Research Applications

(S)-2-Aminohexane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Aminohexane involves its interaction with various molecular targets, depending on its specific application. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

    ®-2-Aminohexane: The enantiomer of (S)-2-Aminohexane, with similar chemical properties but different biological activities due to its chiral nature.

    2-Aminoheptane: A homologous compound with an additional carbon atom, exhibiting similar reactivity but different physical properties.

    2-Aminopentane: A homologous compound with one fewer carbon atom, also showing similar reactivity but distinct physical characteristics.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and homologous compounds. Its applications in chiral synthesis and potential therapeutic uses make it a valuable compound in various fields.

Properties

IUPAC Name

(2S)-hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBUURBHXLGFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426453
Record name (S)-2-Aminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70492-67-0
Record name (S)-2-Aminohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexanamine, (2S)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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